molecular formula C10H14N5Na2O14P3 B15143261 Guanosine-5'-triphosphate (disodium salt)

Guanosine-5'-triphosphate (disodium salt)

Cat. No.: B15143261
M. Wt: 567.14 g/mol
InChI Key: FIZIYLKEXVIRHJ-LGVAUZIVSA-L
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Description

Guanosine-5’-triphosphate (disodium salt) is a purine nucleotide that plays a crucial role in various biological processes. It is a substrate for RNA polymerases during transcription and DNA polymerases during replication. Additionally, it serves as an energy source in metabolic reactions and is involved in signal transduction pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine-5’-triphosphate (disodium salt) can be synthesized through enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of specific kinases that transfer phosphate groups to guanosine-5’-monophosphate, resulting in the formation of guanosine-5’-triphosphate .

Industrial Production Methods

Industrial production of guanosine-5’-triphosphate (disodium salt) typically involves large-scale enzymatic reactions followed by purification using ion exchange chromatography. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Guanosine-5’-triphosphate (disodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving guanosine-5’-triphosphate (disodium salt) include:

    Kinases: For phosphorylation reactions.

    Phosphatases: For hydrolysis reactions.

    Oxidizing and Reducing Agents: For redox reactions

Major Products Formed

The major products formed from reactions involving guanosine-5’-triphosphate (disodium salt) include guanosine-5’-diphosphate, guanosine-5’-monophosphate, and inorganic phosphate .

Scientific Research Applications

Guanosine-5’-triphosphate (disodium salt) has a wide range of scientific research applications:

Mechanism of Action

Guanosine-5’-triphosphate (disodium salt) exerts its effects through several mechanisms:

    Signal Transduction: It activates G-proteins by binding to their active sites, leading to the activation of downstream signaling pathways.

    Energy Transfer: It serves as an energy source in metabolic reactions, similar to adenosine-5’-triphosphate.

    Nucleotide Synthesis: It acts as a precursor in the synthesis of RNA and DNA .

Comparison with Similar Compounds

Similar Compounds

    Adenosine-5’-triphosphate (disodium salt): Similar in function as an energy source and in signal transduction.

    Cytidine-5’-triphosphate (disodium salt): Involved in RNA synthesis.

    Uridine-5’-triphosphate (disodium salt): Plays a role in carbohydrate metabolism .

Uniqueness

Guanosine-5’-triphosphate (disodium salt) is unique due to its specific role in G-protein coupled receptor signaling and its involvement in the synthesis of cyclic guanosine monophosphate, a secondary messenger .

Properties

Molecular Formula

C10H14N5Na2O14P3

Molecular Weight

567.14 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1

InChI Key

FIZIYLKEXVIRHJ-LGVAUZIVSA-L

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]

Origin of Product

United States

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